molecular formula C2H3NaO2 B1324500 Sodium acetate-13C2 CAS No. 56374-56-2

Sodium acetate-13C2

Cat. No.: B1324500
CAS No.: 56374-56-2
M. Wt: 84.019 g/mol
InChI Key: VMHLLURERBWHNL-AWQJXPNKSA-M
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Description

Sodium acetate-13C2: is a labeled compound where two carbon atoms in the acetate molecule are replaced with the isotope carbon-13. This compound is often used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium acetate-13C2 can be synthesized by reacting acetic acid-13C2 with sodium hydroxide. The reaction is straightforward and typically carried out in an aqueous solution:

CH3COOH-13C2+NaOHCH3COONa-13C2+H2O\text{CH}_3\text{COOH-13C2} + \text{NaOH} \rightarrow \text{CH}_3\text{COONa-13C2} + \text{H}_2\text{O} CH3​COOH-13C2+NaOH→CH3​COONa-13C2+H2​O

This method is commonly used in both laboratory and industrial settings .

Industrial Production Methods: Industrial production of this compound involves similar chemical reactions but on a larger scale. The process ensures high purity and isotopic enrichment, often exceeding 99% atom 13C .

Chemical Reactions Analysis

Types of Reactions: Sodium acetate-13C2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves reagents like alkyl halides under basic conditions.

    Esterification: Requires alcohols and an acid catalyst.

    Decomposition: Occurs at elevated temperatures.

Major Products:

Scientific Research Applications

Metabolic Studies

Sodium acetate-13C2 serves as a vital tool for tracing metabolic pathways. Its incorporation into biological systems allows researchers to study carbon metabolism and energy production.

  • Case Study: Tracing Metabolic Pathways
    In a study investigating the metabolic pathways of fungi, this compound was used to trace the incorporation of carbon into stress metabolites during fungal invasion of potato tubers. The results demonstrated that the compound could effectively label various metabolites, aiding in understanding the metabolic responses to stress conditions .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another significant application area for this compound, particularly in protein studies.

  • Protein Labeling for NMR Studies
    This compound has been utilized to produce uniformly labeled proteins for NMR structure/function studies. A notable example includes the preparation of human carbonic anhydrase II, where cells were grown in media containing this compound as the sole carbon source. This method proved to be less labor-intensive and more cost-effective compared to traditional labeling methods using glucose .
Study Protein Labeling Method Outcome
NMR StudyHuman Carbonic Anhydrase IIThis compoundSuccessful preparation with equivalent activity and spectra as glucose-labeled proteins

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in mass spectrometry and other analytical techniques.

  • Case Study: Mass Spectrometry Standards
    This compound is used as a standard in quantitative analyses due to its known isotopic composition. This application is crucial for ensuring accuracy in metabolomics studies, where precise quantification of metabolites is required .

Bioenergetics Research

Research into bioenergetics often utilizes this compound to explore energy production mechanisms in cells.

  • Case Study: Energy Production Mechanisms
    In a study focused on neuronal glucose metabolism, this compound was used to evaluate the rates of energy production through different metabolic pathways. The findings highlighted its role in elucidating the stoichiometric relationships between glucose utilization and energy output in neuronal tissues .

Structural Elucidation of Compounds

The compound is also instrumental in the structural elucidation of complex organic molecules through advanced NMR techniques.

  • Case Study: Structural Analysis of Oligosaccharides
    This compound was employed in the structural elucidation of polysaccharides isolated from various sources. By integrating this labeled compound into oligosaccharide structures, researchers could obtain detailed NMR spectra that facilitated the identification of structural features critical for understanding biological functions .
Study Compound Technique Used Key Findings
Oligosaccharide Structural AnalysisPolysaccharides from Urtica fissaNMR SpectroscopyDetailed structural insights obtained using this compound

Mechanism of Action

Sodium acetate-13C2 exerts its effects primarily through its role as an acetate ion donor. In biological systems, it participates in metabolic pathways, such as the citric acid cycle, where it is converted to acetyl-CoA. The labeled carbon atoms allow researchers to trace the metabolic fate of acetate and study its involvement in various biochemical processes .

Comparison with Similar Compounds

Uniqueness: Sodium acetate-13C2 is unique due to its dual carbon-13 labeling, which provides more detailed information in NMR studies compared to singly labeled compounds. This dual labeling enhances the resolution and accuracy of metabolic tracing experiments.

Biological Activity

Sodium acetate-13C2, a stable isotopic form of sodium acetate, has garnered attention in various fields of biological research due to its unique properties and applications. This article delves into the biological activity of this compound, highlighting its role in metabolic pathways, incorporation studies, and potential applications in medical imaging and biochemical research.

Molecular Formula : C2H3NaO2
Molecular Weight : 82.03 g/mol
Isotopic Purity : 99 atom % 13C
Physical State : Solid
Melting Point : >300 °C (decomposes)

This compound is characterized by the presence of two carbon-13 isotopes, which can significantly affect its interactions in biological systems, particularly in nuclear magnetic resonance (NMR) studies.

Metabolic Role

Sodium acetate is a key intermediate in the tricarboxylic acid (TCA) cycle, serving as an essential energy source for cellular metabolism. The incorporation of this compound into metabolic pathways allows researchers to trace metabolic fluxes and understand biochemical processes more effectively.

Incorporation Studies

Research has demonstrated the incorporation of this compound into various metabolites. Notably, a study involving wounded bean cotyledons (Phaseolus vulgaris) showed that feeding these plants with this compound resulted in the production of isoflavonoid phytoalexins such as phaseollin and kievitone. The analysis revealed that intact acetate units were incorporated into the aromatic rings of these compounds, indicating the compound's role in secondary metabolite biosynthesis .

Table 1: Incorporation of this compound into Metabolites

Metabolite Source Organism Incorporation Details
PhaseollinPhaseolus vulgarisAcetate units incorporated into aromatic A rings
KievitonePhaseolus vulgarisRandomization of label consistent with chalcone intermediates
SesquiterpenesPotato tubersStress metabolites produced during fungal invasion

Applications in Medical Imaging

This compound has significant applications in medical imaging, particularly in hyperpolarized magnetic resonance imaging (MRI). The hyperpolarization enhances the sensitivity of NMR signals, allowing for real-time monitoring of metabolic processes in vivo. This technique has been applied in rodent and porcine models to study tumor metabolism and other physiological processes .

Case Studies

  • Tumor Metabolism Analysis :
    A study utilized hyperpolarized this compound to investigate metabolic pathways in tumors. The results indicated that tumors exhibit altered metabolic profiles compared to normal tissues, highlighting the potential for this compound as a diagnostic tool in oncology.
  • Microbial Product Biosynthesis :
    Research involving microbial fermentation has shown that this compound can be incorporated into novel polyketides. This finding underscores its utility as a precursor for studying biosynthetic pathways in microorganisms .

Q & A

Basic Research Questions

Q. How is Sodium Acetate-13C₂ synthesized, and what precautions are required to ensure isotopic integrity?

Sodium acetate-13C₂ is typically synthesized by neutralizing acetic acid-13C₂ with sodium hydroxide or sodium carbonate under controlled conditions. Isotopic integrity is maintained by using isotopically enriched precursors (e.g., 13C-labeled acetic acid) and avoiding contamination with unlabeled reagents. Post-synthesis purification via recrystallization or chromatography ensures ≥99% isotopic purity . Storage at –20°C in anhydrous form minimizes degradation, while solvent-based solutions require –80°C for long-term stability .

Q. What analytical methods validate the isotopic purity of Sodium Acetate-13C₂?

Isotopic purity is confirmed using mass spectrometry (MS) or nuclear magnetic resonance (NMR). For MS, the mass-to-charge ratio (m/z) of fragments like CH₃¹³COO⁻Na⁺ is analyzed to detect 13C incorporation. NMR (¹³C or 2D HSQC) identifies isotopic shifts in carboxyl (δ ~180 ppm) and methyl (δ ~25 ppm) groups. Suppliers often provide certificates of analysis with these data .

Q. How does Sodium Acetate-13C₂ differ from unlabeled sodium acetate in biochemical assays?

While chemically identical, the 13C label introduces minor kinetic isotope effects (KIEs) in reactions involving bond cleavage at labeled positions. For example, enzymatic decarboxylation by acetoclastic methanogens may show slightly slower kinetics due to the heavier 13C in the carboxyl group. Researchers must account for KIEs in kinetic modeling .

Advanced Research Questions

Q. How can Sodium Acetate-13C₂ be used to trace metabolic fluxes in microbial cultures?

Sodium acetate-13C₂ serves as a tracer in isotopically non-stationary metabolic flux analysis (INST-MFA). When introduced into microbial media, 13C incorporation into downstream metabolites (e.g., citrate, glutamate) is tracked via LC-MS or GC-MS. Data are modeled using platforms like INCA or OpenFLUX to quantify pathway activities, such as TCA cycle flux or acetate assimilation routes .

Q. What experimental controls are critical when using Sodium Acetate-13C₂ in NMR-based structural studies?

Key controls include:

  • Blank spectra : To detect background signals from solvents or impurities.
  • Natural abundance correction : Accounting for 1.1% natural 13C in unlabeled samples.
  • pH monitoring : Acetate’s pKa (~4.76) affects protonation states, altering NMR chemical shifts. Buffers (e.g., phosphate, pH 7.0) stabilize ionization .

Q. How can discrepancies in isotopic enrichment data be resolved when using Sodium Acetate-13C₂?

Discrepancies often arise from:

  • Cross-contamination : Validate labware cleanliness via MS blanks.
  • Incomplete labeling : Use high-resolution MS (HRMS) to distinguish 13C₂ (m/z 84.02) from 13C₁ (m/z 83.03) or unlabeled (m/z 82.03) species.
  • Sample degradation : Monitor storage conditions; repeated freeze-thaw cycles may degrade acetate .

Q. What are the implications of isotopic heterogeneity in Sodium Acetate-13C₂ for reaction mechanism studies?

Heterogeneity (e.g., mixed 13C₁/13C₂ batches) complicates mechanistic interpretations. For example, in acetate kinase assays, inconsistent 13C labeling in ATP or acetyl phosphate may skew kinetic parameters. Solutions include:

  • Supplier validation : Ensure ≥99% 13C₂ purity via third-party testing.
  • In-situ QC : Spike samples with internal standards (e.g., D₃-acetate) for MS normalization .

Q. Methodological Resources

  • Synthesis Protocols : Adapted from Vedantu’s sodium acetate preparation, with 13C₂-acetic acid substitution .
  • Safety Handling : Follow R&D guidelines from New England BioLabs, including PPE (gloves, goggles) and fume hood use for anhydrous preparations .
  • Data Reporting : Align with Reviews in Analytical Chemistry standards: detail isotopic purity, storage conditions, and KIEs in the Methods section .

Properties

IUPAC Name

sodium;acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHLLURERBWHNL-AWQJXPNKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

84.019 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56374-56-2
Record name Sodium acetate (1,2-13C2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056374562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SODIUM ACETATE (1,2-13C2)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QA8Z3U5ENA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

150 mg of 4-methoxy-3-[(E)-2-(pyridin-4-yl)-vinyl]-1H-indazole-5-carboxylic acid ethyl ester was dissolved in a mixed solvent of 3 mL tetrahydrofuran/1 mL methanol, added with 0.5 mL of 5N sodium hydroxide aqueous solution, and heated at 50° C. for 4 hours. The reaction solution was neutralized with acetic acid, and the solvent distilled off under reduced pressure, to give 500 mg of the crudely produced title compound as a mixture with sodium acetate.
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Synthesis routes and methods II

Procedure details

About 70 g of mixed, crystalline salt sodium acetate-propionic acid is dissolved in 30 g of water to yield a 70 percent solution by weight of dissociated sodium acetate and propionic acid.
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sodium acetate propionic acid
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Synthesis routes and methods III

Procedure details

Similarly, the other acylated-5-(substituted benzal) hydantoins can be prepared by heating the appropriately substituted benzaldehyde and an anhydrous alkali metal alkanoate together with hydantoin and the corresponding acid anhydride. The reaction is generally conducted at an elevated temperature until the reaction is substantially complete. For example, in the reaction of benzaldehydes with hydantoin in the presence of anhydrous sodium acetate and acetic anhydride, the reaction is generally carried out at about 125°-140° C. it has also been found that potassium bicarbonate can be used in place of the anhydrous alkali metal alkanoate with similar results being obtained. After the condensation is complete, the reaction mixture is cooled, usually overnight, treated with water and then refrigerated for several hours. The crystalline product is then filtered, washed with water and dried. The major portion of the product appears to be the mono-acylated compound, together with small amounts of di-acylated compound. Where the aromatic aldehyde starting material contains phenolic hydroxylic groups, it has been found that these are acylated under the conditions of the reaction. Thus protocatechualdehyde, hydantoin, anhydrous sodium acetate, and acetic anhydride gave acetylated 5-(3',4'-diacetoxybenzal) hydantoin.
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benzaldehydes
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substituted benzaldehyde
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alkali metal alkanoate
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acid anhydride
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Synthesis routes and methods IV

Procedure details

Co-granules of sodium acetate and sodium carbonate were prepared using an alternative method, in which sodium acetate trihydrate was heated to a temperature of 70° C., and the resulting ‘molten’ salt was granulated with sodium carbonate (light soda ash) using a similar fashion to above with a ratio of liquid to solid of 1:1.85. The resulting co-granules (B) contained 65% sodium carbonate and 35% sodium acetate trihydrate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium acetate-13C2
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
Sodium acetate-13C2
Reactant of Route 5
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Reactant of Route 6
Sodium acetate-13C2

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